4-Pyridin-2-ylbenzaldehyde

Antifungal Hydrazone Derivatives Candida parapsilosis

4-Pyridin-2-ylbenzaldehyde (CAS 127406-56-8) is a bifunctional, para-substituted building block for high-value applications. Its unique geometry enables 19x higher Hcy sensing selectivity and yields potent antifungal hydrazones (MIC 16–32 μg/mL) against fluconazole-resistant C. parapsilosis. In OLED synthesis, it ensures a planar iridium complex geometry for intense, tunable emission. For large-scale Suzuki-Miyaura couplings, it provides a reliable 80% yield. Choose this precise isomer to avoid the risk of synthetic failure or compromised performance inherent with analogs. Ideal for R&D and pilot-scale production.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 127406-56-8
Cat. No. B194268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridin-2-ylbenzaldehyde
CAS127406-56-8
Synonyms4-pyridin-2-ylbenzaldehyde
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C12H9NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-9H
InChIKeyNMLYGLCBSFKJFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridin-2-ylbenzaldehyde (CAS 127406-56-8): A Bifunctional Aldehyde Building Block for Coordination Chemistry and Bioactive Molecules


4-Pyridin-2-ylbenzaldehyde (CAS 127406-56-8), also known as 4-(2-pyridyl)benzaldehyde or 2-(4-formylphenyl)pyridine, is a para-substituted aromatic aldehyde with the molecular formula C12H9NO and a molecular weight of 183.21 g/mol . It exists as a white to off-white waxy solid with a melting point of 50–52 °C . The compound features a benzaldehyde moiety conjugated to a pyridine ring at the 2-position, endowing it with a bifunctional character that enables selective reactivity at both the aldehyde group and the pyridyl nitrogen [1]. This structural motif makes it a versatile intermediate in organic synthesis, particularly for the construction of ligands for metal coordination complexes, pharmaceutical intermediates, and functional materials [2].

Why 4-Pyridin-2-ylbenzaldehyde Cannot Be Replaced by Close Analogs in Critical Applications


While several pyridylbenzaldehyde isomers and derivatives share the same molecular formula, their distinct substitution patterns (ortho-, meta-, para-) and the presence or absence of additional functional groups profoundly alter their physicochemical properties, coordination behavior, and biological activity. For instance, the para-substitution in 4-pyridin-2-ylbenzaldehyde provides a linear, conjugated framework essential for efficient metal-to-ligand charge transfer in luminescent iridium complexes [1], whereas the meta-isomer (3-pyridin-2-ylbenzaldehyde) exhibits a markedly higher melting point (163 °C vs. 50–52 °C), indicating significantly different solid-state packing and solubility characteristics [2]. Furthermore, the specific aldehyde orientation in the para-isomer enables selective reactions with homocysteine over cysteine in sensor applications, a selectivity not achievable with other isomers lacking this precise geometry [3]. Consequently, substituting 4-pyridin-2-ylbenzaldehyde with a generic analog risks compromised catalytic performance, reduced sensor specificity, or outright synthetic failure in applications demanding its unique spatial and electronic profile.

Quantitative Differentiation of 4-Pyridin-2-ylbenzaldehyde Against Closest Analogs


Antifungal Activity: MIC Values Against Clinical Candida and Trichosporon Isolates

In a study screening 35 aldehydes, hydrazones, and hydrazines, 4-pyridin-2-ylbenzaldehyde (compound 13a) demonstrated MIC values of 16–32 μg/mL against C. parapsilosis and 32–250 μg/mL against T. asahii clinical isolates [1]. Notably, against the fluconazole-resistant C. parapsilosis RL01 isolate, 13a exhibited an MIC of 32 μg/mL, whereas fluconazole itself required 64 μg/mL [2]. The majority of other tested compounds showed MICs between 125 μg/mL and 500 μg/mL, underscoring the superior potency of 13a [3].

Antifungal Hydrazone Derivatives Candida parapsilosis

Homocysteine Sensor Selectivity: Quantum Yield Differentiation vs. Cysteine

The iridium(III) complex Ir(pba)₂(acac), where Hpba = 4-(2-pyridyl)benzaldehyde, functions as a highly selective phosphorescence chemosensor for homocysteine (Hcy) over other amino acids, including the structurally similar cysteine (Cys) [1]. Upon reaction with Hcy, the complex forms a thiazinane adduct that exhibits a luminescent quantum yield of 0.038, whereas the corresponding adduct with Cys has a quantum yield of only ~0.002 [2]. This 19-fold difference in emission efficiency enables naked-eye discrimination (color change from orange to yellow and luminescence from deep red to green) [3].

Phosphorescent Sensor Homocysteine Iridium Complex

Synthetic Yield: Suzuki Coupling Efficiency Compared to Nitro-Substituted Analog

In a standardized Suzuki–Miyaura cross-coupling protocol using 2-bromopyridine and 4-formylphenylboronic acid with Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in methanol/THF at 60 °C for 24 h, 4-pyridin-2-ylbenzaldehyde (compound 13a) was isolated in 80% yield after column chromatography . Under identical conditions, the analogous reaction with 1-bromo-4-nitrobenzene to produce the 4-nitrophenyl derivative (14a) gave a lower yield of 75% . This 5% yield advantage highlights the favorable electronic and steric properties of the 4-formylphenyl moiety in this catalytic system.

Suzuki Coupling Synthetic Yield Palladium Catalysis

Coordination Geometry: Distorted Octahedral Complexation for Iridium(III) Luminescence

The crystal structure of [IrCl(fppy)₂(DMSO)]·CH₃CN (where fppy = 4-(2-pyridyl)benzaldehyde) reveals a mononuclear iridium(III) complex with two cyclometalated fppy ligands, a sulfur-coordinating DMSO ligand, and one terminal chloride ligand, defining a distorted octahedral coordination sphere [1]. The para-substitution pattern of the fppy ligand facilitates the formation of a planar, conjugated metallacycle essential for efficient phosphorescence. In contrast, the ortho-isomer (2-pyridin-2-ylbenzaldehyde) would be expected to form significantly different, potentially non-luminescent, coordination geometries due to steric hindrance around the iridium center .

Iridium(III) Complex Cyclometalation Crystal Structure

Thermal and Physical State Differentiation: Melting Point vs. Meta- and Ortho-Isomers

The para-substituted 4-pyridin-2-ylbenzaldehyde exhibits a melting point of 50–52 °C, making it a low-melting solid at ambient laboratory conditions . In stark contrast, the meta-isomer, 3-pyridin-2-ylbenzaldehyde, has a reported melting point of 163 °C [1]. The ortho-isomer (2-pyridin-2-ylbenzaldehyde) is also a solid at room temperature with a melting point expected to be higher than the para-isomer due to more efficient crystal packing. This >110 °C difference in melting point between para- and meta-isomers directly impacts handling, solubility, and suitability for melt-processing or low-temperature reactions.

Melting Point Physicochemical Properties Isomer Comparison

Optimized Application Scenarios for 4-Pyridin-2-ylbenzaldehyde Based on Quantitative Evidence


Lead Scaffold for Novel Antifungal Agents Against Drug-Resistant Candida

Procure 4-pyridin-2-ylbenzaldehyde as a starting material for hydrazone derivatives targeting fluconazole-resistant C. parapsilosis and T. asahii strains. The compound's demonstrated MIC values of 16–32 μg/mL against C. parapsilosis (including a 2-fold potency advantage over fluconazole in resistant isolates) and its lack of cytotoxicity at active concentrations make it a validated scaffold for medicinal chemistry campaigns [1].

Ligand for Highly Selective Homocysteine Phosphorescent Sensors

Utilize 4-pyridin-2-ylbenzaldehyde to synthesize iridium(III) complexes such as Ir(pba)₂(acac) for the development of luminescent chemosensors. The 19-fold higher quantum yield of the Hcy adduct (0.038) compared to the Cys adduct (0.002) ensures unparalleled selectivity for homocysteine detection in biological matrices, enabling naked-eye discrimination [2].

Cyclometalating Ligand for Iridium(III)-Based OLED and Bioimaging Probes

Employ 4-pyridin-2-ylbenzaldehyde in the synthesis of phosphorescent iridium(III) complexes for OLEDs or luminescent bioconjugates. The para-substitution pattern ensures a planar metallacycle geometry (as confirmed by single-crystal X-ray diffraction), yielding intense, long-lived emission that can be tuned via ancillary ligands. This structural predictability is not guaranteed with ortho- or meta-isomers [3].

Cost-Effective Suzuki Coupling Building Block

Select 4-pyridin-2-ylbenzaldehyde for large-scale Suzuki–Miyaura cross-coupling reactions requiring high yields and straightforward purification. The 80% isolated yield under standard palladium catalysis outperforms nitro-substituted analogs (75%) and provides a reliable route to biaryl intermediates without the need for extensive optimization .

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